Zelandopam

Description

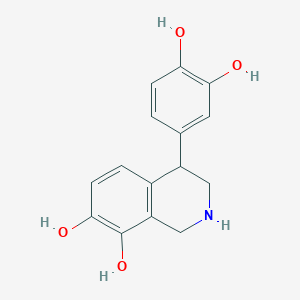

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-12-3-1-8(5-14(12)19)10-6-16-7-11-9(10)2-4-13(18)15(11)20/h1-5,10,16-20H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLEMQICAKPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CN1)C(=C(C=C2)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563344, DTXSID20861352 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_25450 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119085-25-5 | |

| Record name | 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-7,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of Zelandopam: Receptor Interactions and Mechanisms of Action

Zelandopam as a Selective Dopamine (B1211576) D1-like Receptor Agonist

This compound is consistently characterized as a selective agonist for dopamine D1-like receptors, which include both D1 and D5 receptor subtypes. Its agonistic activity has been observed in various biological systems, leading to distinct physiological outcomes. zhanggroup.orgmedchemexpress.commedkoo.comtargetmol.commedchemexpress.comwikipedia.org

Ligand Binding and Receptor Affinity Profiling

This compound exhibits high affinity for dopamine D1-like receptors, acting as a full agonist. researchgate.netgu.se Studies have indicated that this compound can bind to the D1 receptor in at least two distinct modes, involving different receptor binding site conformations. fda.govnih.gov Key interactions between D1 receptor agonists, including this compound, and the receptor involve specific amino acid residues such as Asp103, Ser198, and Ser202. fda.govnih.gov For instance, the basic amino group of the ligand interacts with both oxygen atoms in Asp103, forming a salt bridge. fda.gov The meta-hydroxy group of related D1 agonists can interact via hydrogen bonding with Ser198, while the para-hydroxy group interacts with Ser202. fda.gov An EC50 value of 1.97 µM has been reported for this compound's ability to promote cyclic AMP (cAMP) formation in bovine retina. sigmaaldrich.com

Downstream Signaling Pathways Mediated by D1-like Receptor Activation

Dopamine D1-like receptors are G protein-coupled receptors (GPCRs) that typically couple to the Gs protein. nih.gov Activation of these receptors by agonists like this compound stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP). nih.govsigmaaldrich.com This increase in intracellular cAMP levels is a primary downstream signaling event following D1-like receptor activation. The activation of D1 receptors by agonists leads to a conformational change in the receptor-G protein complex, initiating the synthesis of this second messenger. nih.gov

Comparative Pharmacodynamics with Related D1 Agonists (e.g., Fenoldopam)

This compound's pharmacodynamic profile has been compared to other D1 agonists, such as Fenoldopam and SKF38393. Fenoldopam is also a selective D1 receptor partial agonist. sigmaaldrich.comwikidoc.org In studies characterizing dopamine receptor subtypes on canine exocrine pancreas, this compound (YM435) demonstrated a higher potency in stimulating pancreatic exocrine secretion compared to dopamine and SKF38393. gu.se A notable distinction in cardiovascular effects is that this compound, unlike dopamine, does not induce vasoconstriction or an increase in heart rate, even at higher doses. wikidoc.org The renal and cardiovascular effects of this compound, including renal vasodilation and hypotensive effects, are mediated through the stimulation of dopamine D1 receptors and are almost entirely inhibited by the selective D1 receptor antagonist SCH23390. wikidoc.org

Comparative Agonist Potency on Pancreatic Secretion gu.se

| Agonist | Potency Rank |

| This compound | Highest |

| Dopamine | High |

| SKF38393 | Moderate |

| LY171555 | Lowest |

Exploration of Reported Dopamine D2 Receptor Antagonism and Its Reconciliation with D1 Agonism

While this compound is consistently characterized in the scientific literature as a selective dopamine D1-like receptor agonist, there is no consistent or predominant evidence reporting dopamine D2 receptor antagonism or significant D2 receptor activity for this compound. medkoo.comtargetmol.commedchemexpress.comwikipedia.orgnih.gov The primary pharmacological characterization of this compound focuses solely on its D1 agonism and the physiological effects mediated through these receptors. Some general discussions on dopaminergic agents might mention D2 receptor targeting in the context of antipsychotic effects; however, specific, peer-reviewed data directly linking this compound to D2 antagonism is not widely reported in the analyzed literature. nih.govontosight.ai

Allosteric Modulation and Receptor Conformation Studies

Research into this compound's interaction with D1 receptors suggests that the ligand may induce or stabilize distinct receptor conformations. Specifically, this compound has been shown to bind in two different binding modes, which are associated with two different receptor binding site conformations. fda.gov This indicates that this compound's agonistic activity might involve dynamic changes in the receptor structure. While explicit studies on allosteric modulation of dopamine receptors by this compound are not extensively detailed in the current literature, the observation of multiple binding modes and conformational changes upon agonist binding provides insight into the complex nature of its receptor interaction. Agonists, in general, are known to induce conformational changes in G-protein coupled dopamine receptors, leading to signal transduction. nih.govwikidoc.org

Preclinical Investigations into Zelandopam S Therapeutic Potential

Renal Pathophysiology and Nephroprotection Studies

Preclinical studies have demonstrated Zelandopam's significant impact on renal physiology, highlighting its potential as a renoprotective agent.

Modulation of Renal Hemodynamics and Function

This compound exhibits a notable capacity to influence key aspects of renal hemodynamics, contributing to improved kidney function.

Intravenous administration of this compound (YM435) has been shown to induce renal vasodilating, diuretic, and natriuretic effects through the stimulation of dopamine (B1211576) D1 receptors. wikipedia.orgnih.govwikipedia.orgwikidoc.org These effects were observed in anesthetized dogs and were found to be dose-dependent. wikipedia.org The specificity of this compound's action on D1 receptors was confirmed by the complete blockade of its renal effects when co-administered with SCH 23390, a selective dopamine D1 receptor antagonist. wikipedia.org

Table 1: Renal Hemodynamic and Functional Effects of this compound (YM435) in Anesthetized Dogs

| Parameter | Effect of YM435 (0.1-3 µg/kg/min, IV) wikipedia.org | Effect on Angiotensin II-induced changes wikipedia.org | Effect on Renal Nerve Stimulation/PAF-induced changes wikipedia.org |

| Renal Blood Flow (RBF) | Increased (dose-dependent) | Reversed decrease | Prevented decrease |

| Mean Blood Pressure (MBP) | Decreased (dose-dependent) | Not specified | Not specified |

| Heart Rate | Little effect | Not specified | Not specified |

| Glomerular Filtration Rate (GFR) | Increased (concomitantly) | Reversed decrease | Prevented decrease |

| Urine Flow | Increased (concomitantly) | Reversed decrease | Prevented decrease |

| Urinary Sodium Excretion | Increased (concomitantly) | Reversed decrease | Not specified |

Studies in anesthetized dogs revealed that intravenous infusion of YM435 (this compound) at concentrations ranging from 0.1 to 3 micrograms/kg per minute led to a dose-dependent increase in renal blood flow (RBF) and a concomitant increase in glomerular filtration rate (GFR). wikipedia.org Beyond its direct effects, this compound demonstrated a protective capacity against various renal insults. It effectively reversed the decreases in RBF, GFR, urine flow, and urinary sodium excretion that were induced by angiotensin II. wikipedia.orgwikipedia.org Furthermore, this compound prevented the reduction in RBF, GFR, and urine flow caused by renal nerve stimulation and platelet-activating factor (PAF). wikipedia.orgwikipedia.org

Intervention in Models of Acute Kidney Injury

This compound's nephroprotective properties have been further elucidated through its efficacy in established animal models of acute kidney injury.

This compound has been shown to be effective in preventing acute renal failure induced by cisplatin (B142131) in rat models. uni.lunih.govsigmaaldrich.comuni-freiburg.de In these studies, acute renal failure was induced by an intraperitoneal injection of cisplatin at a dose of 5 mg/kg. sigmaaldrich.com This insult resulted in characteristic signs of kidney damage, including elevated plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, a decrease in body weight, and visible tubular damage upon histological examination. sigmaaldrich.com this compound dose-dependently ameliorated all these pathological changes, demonstrating its protective effect against cisplatin-induced nephrotoxicity. sigmaaldrich.com This preventive action underscores the significant role of peripheral dopamine D1 receptors in mitigating acute renal injury caused by cisplatin. sigmaaldrich.com

Table 2: Efficacy of this compound in Cisplatin-Induced Acute Renal Failure in Rats sigmaaldrich.com

| Parameter | Cisplatin-Induced Changes | This compound Effect (Dose-Dependent) |

| Plasma Creatinine | Increased | Prevented increase |

| Blood Urea Nitrogen | Increased | Prevented increase |

| Body Weight | Decreased | Prevented decrease |

| Tubular Damage | Present | Prevented damage |

Preclinical investigations have also highlighted this compound's protective effects in models of puromycin (B1679871) aminonucleoside (PA)-induced nephrosis in rats. wikipedia.orgnih.gov Nephrosis was induced by a single intravenous injection of PA at a dose of 50 mg/kg. This model of nephrosis is characterized by a significant increase in urinary protein excretion (proteinuria) and elevated plasma total cholesterol levels. This compound, administered as a dopamine D1-like receptor agonist, dose-dependently attenuated both the increase in proteinuria and the rise in total cholesterol, effectively blunting the development of PA-induced nephrosis.

Table 3: Protective Effects of this compound in Puromycin Aminonucleoside (PA)-Induced Nephrosis in Rats

| Parameter | PA-Induced Changes | This compound Effect (Dose-Dependent) |

| Urinary Protein Excretion | Increased | Attenuated increase |

| Plasma Total Cholesterol | Increased | Attenuated increase |

Attenuation of Angiotensin II-Mediated Renal Dysfunction and Fibrosis

Preclinical research has explored the role of dopamine D1-like receptors, which this compound agonizes, in modulating renal function and pathology, including conditions influenced by Angiotensin II. Angiotensin II is a key effector of the renin-angiotensin-aldosterone system (RAAS) and contributes significantly to renal damage, inflammation, and fibrogenesis. krcp-ksn.orgmdpi.com

Activation of D1-like receptors, such as those targeted by this compound, has been shown to negatively regulate the expression and function of the Angiotensin II type 1 receptor (AT1R). mdpi.com This regulatory action is crucial because AT1R activation can lead to increased production of reactive oxygen species (ROS), partly through the activation of NADPH oxidase, phospholipase C (PLC), protein kinase C (PKC), and calcium signaling. mdpi.com By inhibiting AT1R function, D1-like receptor agonists can mitigate the pro-fibrotic and pro-inflammatory effects mediated by Angiotensin II. mdpi.com

In rat renal proximal tubule cells, the D1 receptor inhibits AT1R function through distinct mechanisms depending on the duration of exposure. Short-term exposure (minutes) leads to rapid partial internalization of the AT1R and a complete abolition of its signaling. mdpi.com Long-term exposure (24 hours) results in a decrease in the total abundance of the AT1R. mdpi.com This dual mechanism suggests a comprehensive approach by which D1-like receptor activation could attenuate Angiotensin II-mediated renal dysfunction and fibrosis. mdpi.com

Interaction with Renal Sympathetic Nerve Activity and Adrenergic Signaling

This compound, as a dopamine D1-like receptor agonist, interacts with the complex interplay between the renal sympathetic nervous system and adrenergic signaling pathways. The kidney is extensively innervated by both afferent sensory and efferent sympathetic nerve fibers. nih.govfrontiersin.org Norepinephrine (B1679862) (NE) is the primary neurotransmitter released from post-ganglionic sympathetic adrenergic nerves, and its signaling, mediated through adrenergic receptors (ARs), significantly modulates renal function and pathophysiology under disease conditions. nih.govdntb.gov.ua

Increased renal sympathetic nerve activity (RSNA) is a common feature in various pathophysiological states, including hypertension and chronic kidney disease (CKD), contributing to elevated blood pressure and the deterioration of renal function. frontiersin.org This increased activity leads to enhanced renin secretion, increased renal tubular sodium reabsorption, and reduced renal blood flow. nih.govfrontiersin.org

Dopamine, a precursor of norepinephrine, is also present in and released from adrenergic sympathetic postganglionic nerve terminals in the kidney in response to renal sympathetic nerve stimulation. frontiersin.org While dopamine's role as a functional neurotransmitter in the kidney has been considered marginal in some contexts, its receptor activation plays a significant modulatory role. frontiersin.org D1-like receptors are expressed in various parts of the nephron, including the proximal tubule and collecting duct, as well as in small and large intrarenal arteries. mdpi.com Activation of these receptors contributes to physiological regulation of epithelial sodium transport. mdpi.com Dysregulation or lack of function of renal D1-like receptors is associated with renal sodium retention and increased blood pressure. mdpi.com

The interaction between renal sympathetic nerves and the renin-angiotensin system (RAS) is closely linked to blood pressure regulation and CKD progression. krcp-ksn.org Renal sympathetic nerve activation triggers renin release, which in turn increases Angiotensin II levels, a key determinant of renal damage. krcp-ksn.org Conversely, Angiotensin II can enhance norepinephrine levels by acting on sympathetic nerve terminals, leading to sympathoexcitation. krcp-ksn.org Studies suggest that alpha-2 adrenergic receptors (α2-AR) play a role in this interaction, and their inhibition can diminish Angiotensin II-mediated norepinephrine release in the kidneys. krcp-ksn.org

Data Table: Renal Mechanisms and this compound's Potential Actions

| Mechanism/Pathway | Role in Renal Dysfunction/Fibrosis | This compound's Potential Action (via D1-like receptor agonism) | Supporting Evidence |

| Angiotensin II (AT1R) | Promotes ROS production, inflammation, fibrosis | Inhibits AT1R expression and function (short-term internalization, long-term decreased abundance) | mdpi.com |

| Renal Sympathetic Nerve Activity | Increases renin, sodium reabsorption, decreases renal blood flow | Modulates renal function, potentially counteracting sympathetic overactivity | mdpi.comnih.govfrontiersin.org |

| Adrenergic Signaling | Norepinephrine mediates inflammatory and fibrogenic responses | Indirect modulation through D1-like receptor interaction; direct effects of dopamine on kidney function | krcp-ksn.orgmdpi.comnih.govfrontiersin.orgdntb.gov.ua |

Cardiovascular System Research

This compound was investigated for its potential in treating cardiovascular conditions, specifically hypertension and heart failure, owing to its action as a dopamine D1-like receptor agonist. wikipedia.org

Evaluation in Experimental Models of Hypertension

This compound was under development for the treatment of hypertension. wikipedia.org Dopaminergic compounds, including D1 agonists, have demonstrated antihypertensive effects. scielo.org The activation of dopamine D1 receptors leads to stimulation of adenylate cyclase, resulting in the formation of cyclic AMP and hydrolysis of phosphatidyl-inositol with arachidonic acid release. scielo.org These postsynaptic D1 receptors are found in peripheral vascular beds, including renal, mesenteric, hepatic, pulmonary, splenic, and coronary arterioles. scielo.org Their stimulation induces vasodilation by promoting the relaxation of vascular smooth muscle fibers. scielo.org

Experimental models of hypertension are crucial for preclinical evaluation of antihypertensive agents. Common models include renovascular hypertension, often induced by renal artery constriction, which activates the peripheral RAAS and sympathetic nervous system. researchgate.net Genetic models, such as the spontaneously hypertensive rat (SHR), are also widely used and mimic essential hypertension in humans. researchgate.netwikipedia.org SHRs develop hypertension around 5-6 weeks of age, reaching systolic pressures of 180-200 mmHg in adulthood, and exhibit cardiovascular disease characteristics like vascular and cardiac hypertrophy. wikipedia.org The kidney plays a primary role in the development of hypertension in SHRs, as kidney transplantation from SHR to normotensive rats increases blood pressure in the recipient, and vice-versa. wikipedia.org

Assessment in Preclinical Models of Heart Failure

This compound was also assessed in preclinical models of heart failure. wikipedia.orgportico.org Preclinical models are essential for evaluating cardioprotective interventions and assessing the efficacy of new drugs for heart failure. ucl.ac.ukfrontiersin.org These models aim to replicate aspects of human heart failure, allowing for the study of disease progression and the effects of potential therapies. frontiersin.org

While specific detailed findings for this compound in heart failure models were not extensively detailed in the provided snippets beyond its developmental intent, the general principles of preclinical heart failure research involve evaluating parameters such as left ventricular dysfunction, remodeling, and improvements in cardiac function. ucl.ac.ukfrontiersin.org

Anti-atherosclerotic Mechanisms via Vascular D1 Receptors

This compound (identified as YM 435 in some studies) has been investigated for its anti-atherosclerotic properties, which are mediated through its action on vascular D1 receptors. nih.gov Atherosclerosis involves processes such as vascular smooth muscle cell (VSMC) migration, proliferation, and hypertrophy. nih.gov

Studies have shown that D1-like receptor agonists, including this compound, can inhibit these processes. Specifically, they were found to prevent platelet-derived growth factor-BB (PDGF-BB)-mediated VSMC migration, proliferation, and hypertrophy. nih.gov This inhibitory effect was observed at concentrations of 1-10 µmol/L and could be reversed by a specific D1-like receptor antagonist, SCH 23390. nih.gov

The mechanism behind these anti-atherosclerotic actions appears to involve the activation of protein kinase A (PKA) and the suppression of activated phospholipase D (PLD), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) activity. nih.gov These findings suggest that by activating vascular D1-like receptors, this compound could contribute to preventing vessel wall hypertrophy and hyperplasia, thereby reducing peripheral arterial resistance. nih.govnih.gov

Data Table: Cardiovascular Effects and this compound's Potential Actions

| Cardiovascular Condition | Mechanism/Pathway | This compound's Potential Action (via D1-like receptor agonism) | Supporting Evidence |

| Hypertension | Vascular smooth muscle contraction | Induces vasodilation by relaxing smooth muscle fibers | scielo.org |

| Atherosclerosis | VSMC migration, proliferation, and hypertrophy | Inhibits these processes via PKA activation and suppression of PLD, PKC, MAPK activity | nih.gov |

Gastrointestinal and Secretory System Studies

Stimulation of Pancreatic Exocrine Secretion

This compound has been identified as a potent stimulant of pancreatic exocrine secretion, a characteristic observed in studies conducted on anesthetized dogs. wikipedia.orgcenmed.comguidetopharmacology.orgresearchgate.net Research indicates that intravenous administration of this compound (YM435) at graded doses ranging from 0.3 to 30 nmol produced dose-dependent increases in the rate of pancreatic juice secretion. This stimulated secretion was characterized by a high concentration of bicarbonate and a low concentration of protein.

Further mechanistic investigations revealed that the effects of this compound are mediated through dopamine D1 receptors. wikipedia.orgcenmed.com The selective D1 receptor antagonist, SCH23390, competitively inhibited this compound-stimulated pancreatic secretion. Schild analysis of the data demonstrated an inhibitory constant (Ki) value of 2.9 nmol for SCH23390, confirming its competitive antagonism. Other known D1 receptor agonists, such as dopamine and SKF38393, elicited similar increases in secretory rate and bicarbonate concentration while decreasing protein concentration, further supporting the D1 receptor-mediated mechanism of this compound.

The findings from these studies are summarized in the table below:

| Compound | Activity/Effect on Pancreatic Exocrine Secretion (in dogs) | Key Findings |

| This compound (YM435) | Potent stimulant, dose-dependent increase in secretion rate. wikipedia.orgcenmed.com | Maximum effect at approximately 10 nmol; high bicarbonate, low protein concentration. |

| SCH23390 | Selective D1 receptor antagonist, competitive inhibitor. | Inhibitory constant (Ki) of 2.9 nmol against this compound's effect. |

| Dopamine | Increased secretory rate and bicarbonate concentration. | Decreased protein concentration, similar to this compound. |

| SKF38393 | Selective D1 receptor agonist, increased secretory rate and bicarbonate concentration. | Decreased protein concentration, similar to this compound. |

Other Pharmacological Activities

Beyond its effects on pancreatic secretion, this compound has demonstrated other pharmacological activities, primarily related to its role as a dopamine D1 agonist. These include renal vasodilating and diuretic/natriuretic effects. wikipedia.orgcenmed.com this compound has also shown the ability to inhibit angiotensin II-, renal nerve stimulation-, and PAF-induced renal dysfunction. wikipedia.orgcenmed.com

Plasmodium falciparum, the deadliest species of malaria parasites, heavily relies on glycolysis for ATP generation during its pathogenic red blood cell stage. Hexokinase (HK) catalyzes the initial step in glycolysis, transferring a phosphoryl group from ATP to glucose to produce glucose-6-phosphate, making it a critical enzyme for parasite survival and a validated target for antimalarial drug development.

High-throughput screening assays have been developed and utilized to identify small-molecule inhibitors of P. falciparum hexokinase (PfHK). These screenings have successfully identified novel PfHK inhibitors with potent inhibitory concentrations (as low as ~1 μM) and effective concentrations against asexual intraerythrocytic-stage P. falciparum parasites, exhibiting limited toxicity against mammalian cells. While this compound is listed in contexts related to drug targets and pharmaceutical compounds, specific detailed research findings explicitly describing this compound's direct investigation as a Plasmodium falciparum hexokinase inhibitor are not extensively detailed in the available search results.

Translational Aspects and Clinical Development Landscape of Zelandopam

Progression Through Clinical Trial Phases

Zelandopam was under active development in Japan, primarily investigated for its potential in treating hypertension and heart failure. wikipedia.orgmedkoo.compatsnap.comncats.io The compound successfully advanced to Phase II clinical trials for both of these indications. patsnap.comncats.io The intended route of administration for this compound in its clinical development was intravenous. wikipedia.orgwikiwand.com

The earliest scientific literature describing this compound dates back to 1991. wikipedia.org Pre-clinical research provided foundational evidence for its mechanism of action, demonstrating its capacity to induce renal vasodilation, diuresis, and natriuresis through the stimulation of dopamine (B1211576) D1 receptors. medkoo.comtargetmol.com Furthermore, these studies indicated that this compound could inhibit renal dysfunction induced by various factors, including angiotensin II, renal nerve stimulation, and platelet-activating factor (PAF). medkoo.comtargetmol.com

The progression of this compound through clinical trials can be summarized as follows:

| Indication | Clinical Trial Phase | Status (as of discontinuation) |

| Heart Failure | Phase II | Discontinued |

| Hypertension | Phase II | Discontinued |

Opportunities for Repurposing or Re-evaluation in Emerging Therapeutic Areas

Although this compound's initial clinical journey concluded with discontinuation, the broader strategy of drug repurposing presents potential avenues for re-evaluating compounds with established pharmacological profiles. medrxiv.orgchemotargets.comnih.gov Drug repurposing involves identifying novel therapeutic indications for existing or previously developed medicines, a strategy that can leverage prior research investments and potentially mitigate some risks associated with de novo drug development. medrxiv.orgchemotargets.com

Given this compound's mechanism as a selective dopamine D1-like receptor agonist and its documented pre-clinical effects, such as renal vasodilation, diuresis, and natriuresis, there are inherent physiological impacts that extend beyond its originally targeted cardiovascular conditions. wikipedia.orgmedkoo.comtargetmol.commedchemexpress.com While no specific current repurposing efforts for this compound are detailed in the available information, the general landscape of drug repurposing frequently targets areas with significant unmet medical needs, including various forms of cancer, rare diseases, and central nervous system disorders. medrxiv.orgappliedclinicaltrialsonline.com Therefore, this compound's unique action on dopamine D1 receptors and its observed renal effects could theoretically position it for future re-evaluation in therapeutic areas where the modulation of these specific pathways could offer clinical benefits.

Advanced Research Methodologies and Experimental Models in Zelandopam Studies

Biochemical and Molecular Biology Techniques

Receptor Expression and Quantification (e.g., mRNA, Protein)

The investigation of Zelandopam's pharmacological profile necessitates a thorough understanding of dopamine (B1211576) D1 receptor expression and quantification. Dopamine D1 receptors are a class of G protein-coupled receptors (GPCRs) that are integral to the vertebrate central nervous system and peripheral functions. nih.govmdpi.com Research methodologies for assessing dopamine receptor expression and levels typically involve molecular and biochemical techniques.

For the quantification of receptor mRNA levels, quantitative reverse transcription real-time PCR (qPCR) is a standard method. This technique allows for the precise measurement of specific mRNA transcripts, providing insights into the transcriptional regulation of dopamine receptors. jci.org Protein expression levels of dopamine receptors can be determined using Western blot analysis, which enables the detection and quantification of specific receptor proteins in tissue samples or cell lines. jci.org For instance, dopamine D1 receptor protein has been detected in native human airway epithelium and various cultured human airway epithelial cells. medchemexpress.com

Beyond direct quantification of mRNA and protein, computational approaches, such as receptor homology modeling, have been utilized to construct three-dimensional (3D) structural models of the D1 receptor in its agonist-bound state. ctdbase.orgbenchchem.com These models aid in understanding the ligand-receptor interactions and the structural features that determine selectivity between D1 and D2 receptor agonists, providing a foundational context for interpreting functional studies of compounds like this compound. ctdbase.orgbenchchem.com While this compound's activity is understood in the context of these expressed receptors, direct studies explicitly detailing this compound's effect on altering D1 receptor mRNA or protein expression levels are not extensively documented in the provided literature.

Analysis of Intracellular Signaling Cascades

The pharmacological effects of this compound, as a selective dopamine D1-like receptor agonist, are mediated through specific intracellular signaling cascades. A primary pathway activated by D1-like receptors involves the coupling to stimulatory G proteins (Gs), which subsequently stimulate adenylate cyclase (AC). jci.orgbenchchem.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. benchchem.comuni.lu

Cyclic AMP acts as a crucial second messenger, mediating a wide array of cellular functions. benchchem.comtocris.com Elevated intracellular cAMP levels can activate various downstream effector proteins, including protein kinase A (PKA), exchange protein activated by cAMP (EPACs), and cyclic AMP responsive ion channels. tocris.com Studies have demonstrated that D1 receptor activation can lead to the phosphorylation of cAMP response element-binding protein (CREB) and the induction of MUC5AC expression, indicating a role in gene transcription and cellular secretion. medchemexpress.com Furthermore, D1 receptor activation has been shown to modulate the phosphorylation of eukaryotic elongation factor 2 (eEF2) and enhance local protein synthesis in neurons, a process mediated by the MEK/mTOR signaling pathways. frontiersin.org These findings highlight the intricate network of intracellular events triggered by D1 receptor activation, which are pertinent to understanding the comprehensive pharmacological actions of this compound.

High-Throughput Screening Methodologies (e.g., Enzyme Inhibition Assays)

High-throughput screening (HTS) methodologies are fundamental in modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. washington.edunih.gov HTS is instrumental in identifying "hits" or "leads" that exhibit desired biological activity, which then serve as starting points for further drug design and optimization. washington.edu

For compounds targeting G protein-coupled receptors (GPCRs), such as the dopamine D1 receptor, HTS often incorporates cell-based assays that measure the activity of second messengers. mdpi.com Given that D1 receptor activation leads to an increase in intracellular cAMP, cAMP-based assays are a common and effective HTS approach for identifying D1 receptor agonists like this compound. uni.lumdpi.com These assays can be developed in high-density microplate formats (e.g., 384-well or 1,536-well) and utilize various readout technologies, including luminescence and fluorescence intensity, to quantify changes in cAMP levels. mdpi.com

While this compound is recognized as a D1 receptor agonist, high-throughput screening also extensively employs enzyme inhibition assays. These assays are laboratory methods designed to measure the enzymatic activity and evaluate the potential of compounds to inhibit specific enzymes. mdpi.com Enzyme inhibition assays are crucial for studying enzyme kinetics and identifying inhibitors that can modulate enzymatic pathways implicated in various diseases. mdpi.comnih.gov They are frequently used in drug discovery for both target identification and toxicity screening, for example, by monitoring the inhibition of cytochrome P450 (CYP) enzymes to predict potential drug-drug interactions. washington.edubioivt.com HTS for enzyme inhibitors can involve fluorescent or absorbance readouts and can be performed using automated systems to screen large compound libraries efficiently. frontiersin.orgmdpi.comnih.govrsc.org Although the provided literature does not explicitly detail this compound being specifically subjected to enzyme inhibition assays where it acts as an inhibitor, the methodology of enzyme inhibition assays within HTS remains a critical tool in pharmaceutical research for identifying compounds with specific enzymatic modulation capabilities.

Future Research Directions and Unanswered Questions

Comprehensive Pharmacokinetic and Pharmacodynamic Modeling

While some studies have investigated the pharmacokinetic and pharmacodynamic properties of Zelandopam, a more comprehensive and integrated modeling approach is warranted. ontosight.airesearchgate.net Future research should focus on developing detailed pharmacokinetic (PK) and pharmacodynamic (PD) models to fully characterize this compound's absorption, distribution, metabolism, and excretion (ADME) profile. This would involve elucidating the precise pathways of its metabolism and identifying any active metabolites. wikidoc.org Understanding how these factors influence its D1-like receptor activity and subsequent physiological effects, such as vasodilation, is crucial. evitachem.com Advanced modeling techniques, including physiologically-based pharmacokinetic (PBPK) and pharmacodynamic (PD) modeling, could be employed to predict this compound's behavior across various physiological and pathological states. Such models would be instrumental in predicting drug exposure and response, and in optimizing dosing strategies should development be revisited. Furthermore, quantum chemistry calculations could contribute to describing the pharmacodynamics by relating biological activity to chemical reactivity indices. researchgate.netnih.gov

Elucidation of Long-Term Effects and Chronic Administration Profiles

Although animal studies have explored this compound's preventive effects in models of acute renal failure, a thorough elucidation of its long-term effects and chronic administration profiles remains an important area for investigation. medkoo.commdpi.comni.ac.rssemanticscholar.orgnih.govnih.govresearchgate.netjournalagent.comnih.govpatsnap.com Given the discontinuation of its clinical development, a complete understanding of its chronic impact on various physiological systems in relevant animal models, and potentially in human subjects if development were to resume, is lacking. Research is needed to determine if prolonged exposure to this compound leads to adaptations in dopamine (B1211576) receptor sensitivity, alterations in metabolic pathways, or unforeseen systemic effects. Such studies would be critical for assessing the safety and efficacy of long-term use and for identifying any potential cumulative effects or tolerance development.

Identification of Novel Molecular Targets and Off-Target Effects

This compound is primarily characterized as a selective dopamine D1-like receptor agonist. wikipedia.orgmedkoo.comnih.govtargetmol.com However, a comprehensive investigation into its potential off-target interactions is essential for a complete pharmacological profile. The phenomenon of off-target effects is a recognized challenge in drug development, where compounds may interact with proteins or pathways beyond their intended primary target, potentially leading to unintended biological outcomes. nih.gov For instance, this compound has been identified in screens for inhibitors of other enzymes, such as Plasmodium falciparum hexokinase, suggesting the possibility of such off-target activities. asm.orgresearchgate.net Future research should employ broad-spectrum target profiling assays to systematically identify any other molecular targets with which this compound might interact. Understanding these interactions is vital for confirming its specificity, minimizing potential adverse effects, and potentially uncovering novel therapeutic applications beyond its primary D1-like receptor agonism. Furthermore, understanding the reasons behind D1/D2 agonist selectivity is crucial to avoid undesirable dyskinetic effects. gu.se

Rational Design of Next-Generation Dopamine D1-like Receptor Agonists

This compound, as a known D1-like receptor agonist, serves as a valuable starting point for the rational design of next-generation compounds targeting this receptor. The development of clinically useful D1R ligands has historically faced challenges due to a lack of suitable candidate molecules. frontiersin.org Future research should leverage the structural and pharmacological insights gained from this compound to design novel D1-like receptor agonists with improved selectivity, efficacy, and pharmacokinetic properties. This could involve applying advanced computational chemistry techniques, including quantum chemistry calculations to analyze electron donor-acceptor capacity, and developing selective pharmacophore models to identify key structural features that determine receptor selectivity. researchgate.netnih.govgu.se Additionally, exploring concepts such as biased agonism and allosteric modulation offers promising avenues for developing ligands with more refined therapeutic profiles, potentially leading to fewer side effects and enhanced therapeutic benefits. frontiersin.orgmdpi.com

Q & A

Q. How can machine learning improve predictive models of this compound's therapeutic window in AKI?

- Methodological Approach: Train neural networks on pharmacokinetic-pharmacodynamic (PK-PD) datasets from multiple studies. Use SHAP values to interpret feature importance (e.g., creatinine clearance vs. dosing intervals) .

Methodological Gaps & Future Directions

Q. What in vitro assays best model this compound's interaction with human D1 receptors lacking robust rodent homology?

- Methodological Approach: Use CRISPR-edited HEK293 cells expressing humanized D1 receptors. Validate via cAMP accumulation assays and radioligand displacement (³H-SCH-23390) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.